molecular formula C8H7ClN2O B3218619 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190310-70-3

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3218619
CAS RN: 1190310-70-3
M. Wt: 182.61 g/mol
InChI Key: FUTMGMNPLQIVCF-UHFFFAOYSA-N
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Description

“3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a crucial role in various types of tumors as the abnormal activation of the FGFR signaling pathway is a common occurrence in these conditions .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic organic compound with a nitrogen atom replacing one carbon in the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .

Mechanism of Action

The mechanism of action of “3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays a crucial role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .

Future Directions

The future directions for “3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives involve further development and optimization of these compounds for cancer therapy . The low molecular weight of these compounds makes them appealing lead compounds for subsequent optimization .

properties

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGMNPLQIVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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